molecular formula C7H15NO3S B13175461 3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide

3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide

Cat. No.: B13175461
M. Wt: 193.27 g/mol
InChI Key: NVYNZDCJAPJVIG-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide (CAS 1524921-37-6) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C7H15NO3S and a molecular weight of 193.26 g/mol, features both amino and hydroxyl functional groups on a tetrahydrothiophene sulfone scaffold, making it a versatile intermediate for the synthesis of more complex molecules . Its primary research application lies in its role as a key intermediate in the development of advanced β-lactamase inhibitors, which are crucial compounds in overcoming antibiotic resistance in bacteria . The specific molecular framework of this diamine-diol derivative is utilized in patented processes to construct diazabicyclooctane cores, which are the active components in several modern combination therapies . Researchers value this compound for its potential to introduce specific stereochemistry and functional groups that are critical for binding to bacterial enzymes. The product has a purity of 95% and requires careful handling . It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C7H15NO3S/c1-6(4-8)7(9)2-3-12(10,11)5-7/h6,9H,2-5,8H2,1H3

InChI Key

NVYNZDCJAPJVIG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCS(=O)(=O)C1)O

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydrothiophene 1,1-dioxide Core

The tetrahydrothiophene 1,1-dioxide (sulfolane) ring system is commonly prepared by oxidation of tetrahydrothiophene derivatives. Key points include:

  • Starting Material: Commercially available tetrahydrothiophene or substituted tetrahydrothiophenes.
  • Oxidation: Typically performed using peracids such as meta-chloroperoxybenzoic acid (mCPBA) to convert the sulfur atom into the sulfone (1,1-dioxide) form.
  • Example: The oxidation of 3-sulfolene derivatives with mCPBA yields β-bromosulfones, which can be further manipulated to form the sulfone core.

Representative Preparation Procedure (From Literature)

A representative synthetic route based on recent research includes:

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Michael addition of isobutylamine to methyl 3-sulfolene-3-carboxylate Intermediate amine-ester - Formation of aminoalkyl sulfone intermediate
2 Boc protection of secondary amine Boc-protected amine-ester - Protects amine for further reactions
3 Reduction of ester to aldehyde (e.g., DIBAL-H) Aldehyde intermediate - Enables nucleophilic addition at aldehyde
4 Addition of nucleophile (e.g., 3,4-dichlorophenylmagnesium bromide) Secondary alcohol intermediate - Introduces hydroxyl group at 3-position
5 Oxidation (Dess–Martin periodinane) Ketone intermediate - Optional further oxidation step
6 Deprotection of Boc group (TFA) Final amine product - Yields 3-(1-aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide

This sequence is adaptable for synthesizing analogs with varied aminoalkyl substituents.

Alternative Preparation via Tosylation and Substitution

Another approach involves:

  • Tosylation of 4-hydroxytetrahydrothiophene 1,1-dioxide: The hydroxyl group is converted into a good leaving group (methanesulfonate or tosylate) using tosyl chloride in the presence of bases such as triethylamine.
  • Nucleophilic Substitution: The tosylate intermediate undergoes nucleophilic substitution with amines like 1-aminopropan-2-yl derivatives to introduce the aminoalkyl group at the 3-position.
  • Purification: The product is purified by silica gel chromatography to yield the desired compound with yields reported around 75-77%.

Data Tables Summarizing Yields and Conditions

Reaction Step Reagents/Conditions Yield (%) Notes/References
Tosylation of 4-hydroxytetrahydrothiophene 1,1-dioxide 4-methylbenzenesulfonyl chloride, triethylamine, dichloromethane, 20°C 77% Column chromatography purification
Michael addition of amine to methyl 3-sulfolene-3-carboxylate Isobutylamine, room temp - Intermediate for aminoalkyl sulfone
Boc protection of amine Boc anhydride, base - Protects amine for subsequent steps
Reduction of ester to aldehyde DIBAL-H or equivalent - Prepares aldehyde for nucleophilic addition
Nucleophilic addition (Grignard reagent) 3,4-dichlorophenylmagnesium bromide - Introduces hydroxyl group
Oxidation (Dess–Martin) Dess–Martin periodinane - Optional ketone formation
Boc deprotection Trifluoroacetic acid (TFA) - Final amine product obtained

Research Outcomes and Optimization

  • The sulfone linkage in the tetrahydrothiophene ring is essential for biological activity and chemical stability.
  • Structural modifications of the aminoalkyl substituent influence both yield and activity, with Boc protection strategies improving synthetic efficiency.
  • Microwave-assisted reactions have been reported to enhance reaction rates and yields in related sulfone syntheses.
  • Purification by normal phase chromatography is standard to isolate pure products with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Scientific Research Applications

Scientific Research Applications

3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione is used in a variety of scientific research applications:

  • Chemistry It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
  • Biology The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
  • Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in the production of pharmaceuticals and other fine chemicals.

The biological activity of 3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide is attributed to its interaction with biological targets, such as enzymes and receptors. The aminopropyl group can modulate enzyme activity, while the hydroxyl group enhances its reactivity with biological molecules. The compound has been studied for its potential antimicrobial and antifungal properties and its role in modulating neurotransmitter systems.

Antiviral Properties

Research suggests that compounds structurally similar to this compound exhibit antiviral activities. For example, derivatives have demonstrated anti-hepatitis C virus (HCV) effects, outperforming standard antiviral drugs like ribavirin in selectivity index and efficacy. These findings indicate that the compound may be a potential lead in developing new antiviral agents.

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties, with the ability to inhibit the growth of various microbial strains. This makes it a candidate for further investigation in the field of infectious diseases.

Study on Antiviral Effects

A study published in PubMed explored the synthesis and anti-HCV effects of various derivatives related to this compound. The most active derivative exhibited approximately two-fold higher anti-HCV effects than ribavirin, indicating a promising avenue for therapeutic development.

Microbial Metabolism Insights

Research involving Pseudomonas putida demonstrated how related aminopropanol compounds are metabolized. This study provided insights into the metabolic pathways and enzymatic mechanisms that could be relevant for understanding the biological activity of this compound.

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)-3-hydroxy-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxy and thiolane groups contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide and related sulfolane derivatives:

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound - 3-hydroxyl
- 3-(1-aminopropan-2-yl)
~207.27* Potential hydrogen-bond donor; limited commercial availability.
cis-4-((2,4-Dichlorophenyl)amino)-3-hydroxytetrahydrothiophene 1,1-dioxide - 3-hydroxyl
- 4-(2,4-dichlorophenyl)amino
~336.22 Demonstrated plant growth regulatory activity in maize seedlings (enhanced vigor index).
3-((3-Methoxypropyl)amino)tetrahydrothiophene 1,1-dioxide hydrochloride - 3-(3-methoxypropyl)amino
- Hydrochloride salt
243.75 Modified solubility due to quaternary ammonium; used in pharmaceutical intermediate synthesis.
3-(Decyloxy)tetrahydrothiophene 1,1-dioxide - 3-decyloxy 276.43 High lipophilicity (LogP = 4.41); potential surfactant or membrane-interaction studies.
3-Aminotetrahydrothiophene 1,1-dioxide - 3-amino 149.20 Simplest amine derivative; foundational intermediate for more complex sulfolane syntheses.

Notes:

  • *Molecular weight estimated based on formula C₇H₁₅NO₃S.
  • Bioactivity data for the target compound is absent in the provided evidence, but structural analogs highlight the importance of substituents. For example, the dichlorophenylamino derivative’s plant growth activity suggests that aromatic substituents enhance agrochemical utility .

Key Structural and Functional Insights:

Hydrogen-Bonding vs. In contrast, the decyloxy derivative’s long alkyl chain favors membrane permeability, making it suitable for surfactant applications.

Biological Activity: The dichlorophenylamino analog’s bioactivity in plant growth regulation (vigor index increase of 15–20% in maize) underscores the role of aromatic substituents in agrochemical design .

Synthetic Accessibility: Simpler derivatives like 3-aminotetrahydrothiophene 1,1-dioxide are widely used as intermediates, while branched or aromatic analogs require multi-step syntheses (e.g., S,N-tandem heterocyclizations for spiro compounds) .

Commercial Viability: The discontinued status of the target compound contrasts with the availability of analogs like the dichlorophenylamino derivative, indicating possible challenges in synthesis, stability, or market demand.

Biological Activity

3-(1-Aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide is a sulfur-containing organic compound notable for its unique tetrahydrothiophene structure. It features both hydroxyl and amino groups, contributing to its potential biological activity and versatility in chemical reactions. The molecular formula is C8H17NO3S, with a molecular weight of approximately 207.29 g/mol .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the aminopropyl group allows for modulation of enzyme activity, while the hydroxyl group enhances its reactivity with biological molecules. This compound has been studied for its potential antimicrobial and antifungal properties, as well as its role in modulating neurotransmitter systems .

Antiviral Properties

Research indicates that compounds structurally similar to this compound exhibit antiviral activities. For instance, derivatives have shown significant anti-hepatitis C virus (HCV) effects, outperforming standard antiviral drugs like ribavirin in selectivity index and efficacy . These findings suggest that the compound may serve as a potential lead in developing new antiviral agents.

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties. Its ability to inhibit the growth of various microbial strains has been documented, making it a candidate for further investigation in the field of infectious diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesUnique Biological Activities
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide Contains an aminomethyl groupExhibits different antimicrobial properties compared to target
3-Bromo-4-(2-methylbutoxy)tetrahydrothiophene Bromine substituent on the ringPotentially different reactivity due to bromine's electrophilic nature
This compound Amino and hydroxyl groupsNotable for antiviral and antimicrobial activities

This comparative analysis highlights the distinct biological profiles that arise from slight structural variations among these compounds.

Study on Antiviral Effects

A study published in PubMed explored the synthesis and anti-HCV effects of various derivatives related to this compound. The most active derivative exhibited approximately two-fold higher anti-HCV effects than ribavirin, indicating a promising avenue for therapeutic development .

Microbial Metabolism Insights

Research involving Pseudomonas putida demonstrated how related aminopropanol compounds are metabolized. This study revealed insights into the metabolic pathways and enzymatic mechanisms that could be relevant for understanding the biological activity of this compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(1-aminopropan-2-yl)-3-hydroxytetrahydrothiophene 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of tetrahydrothiophene 1,1-dioxide scaffolds. Key steps include:

  • Oxidation : Selective oxidation of thietane precursors using catalysts like WO₃·H₂O and H₂O₂ under controlled pH (e.g., pH 11.5) to form the sulfone backbone .
  • Amination and Hydroxylation : Introduce the 1-aminopropan-2-yl and hydroxyl groups via nucleophilic substitution or ring-opening reactions, often requiring anhydrous conditions and bases like triethylamine to mitigate side reactions .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization from solvents like THF/hexane improves purity. Reaction monitoring via TLC or HPLC is critical for optimizing yields (typically 50–70%) .

Q. How is the structural configuration of this compound validated, and what analytical techniques are essential?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl proton at δ 4.5–5.5 ppm, amine protons at δ 1.5–2.5 ppm). IR confirms functional groups (e.g., S=O stretch at ~1150 cm⁻¹, OH/NH stretches at 3200–3500 cm⁻¹) .
  • X-ray Crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry at the 3-position, critical for confirming the relative configuration of the hydroxyl and aminopropyl groups .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial bioactivity screens (e.g., plant growth regulation) involve:

  • Assay Design : Treating model organisms (e.g., Zea mays seedlings) with compound solutions (0.1–1.0 mM) and measuring parameters like vigor index, root/shoot elongation over 7–14 days .
  • Controls : Use of commercial growth regulators (e.g., auxins) and solvent-only controls to benchmark efficacy. Statistical analysis (ANOVA) identifies significant effects (p < 0.05) .

Advanced Research Questions

Q. How does stereochemistry at the 3-position influence biological activity, and what strategies resolve enantiomer-specific effects?

  • Methodological Answer :

  • Chiral Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution to isolate enantiomers.
  • Activity Comparison : Test separated enantiomers in bioassays (e.g., enzyme inhibition, receptor binding). For example, the R-configuration may enhance binding to plant auxin receptors .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts enantiomer interactions with target proteins .

Q. What mechanistic insights explain the compound’s role in plant growth regulation, and how does it compare to structurally related sulfolanes?

  • Methodological Answer :

  • Transcriptomic Analysis : RNA-seq of treated vs. untreated plants identifies upregulated/downregulated genes (e.g., auxin-responsive genes like IAA1).
  • Comparative Studies : Analogues lacking the hydroxyl group (e.g., 3-sulfolene derivatives) show reduced activity, suggesting hydrogen bonding at the 3-position is critical for receptor engagement .
  • Isotopic Labeling : ¹⁸O-labeled compounds track metabolic fate via LC-MS, revealing hydrolysis pathways .

Q. How can contradictory data on the compound’s solubility and stability be resolved in different experimental settings?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent systems (e.g., aqueous buffers vs. DMSO) and storage conditions (2–8°C, inert atmosphere) to minimize degradation .
  • Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation in solution. Accelerated stability studies (40°C/75% RH for 4 weeks) quantify decomposition products via HPLC-MS .

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